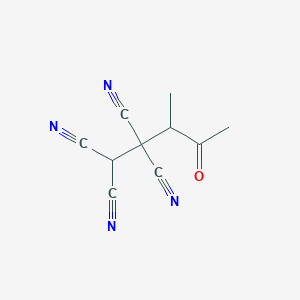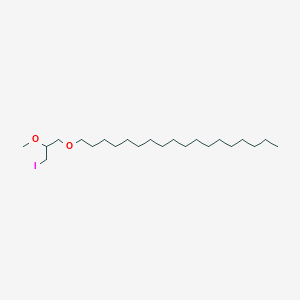![molecular formula C13H19NO3 B14365152 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL CAS No. 91272-48-9](/img/structure/B14365152.png)
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a butylamino group attached to a benzodioxin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL typically involves the reaction of a benzodioxin derivative with a butylamine. One common method includes the following steps:
Starting Material: The synthesis begins with a benzodioxin derivative, such as 2,3-dihydro-1,4-benzodioxin-5-OL.
Amine Addition: The benzodioxin derivative is reacted with butylamine in the presence of a suitable catalyst, such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the butylamino group.
Applications De Recherche Scientifique
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Butylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride
- 2-(Butylamino)ethanethiol
Comparison
Compared to similar compounds, 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is unique due to its benzodioxin ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
| 91272-48-9 | |
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-(butylaminomethyl)-2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C13H19NO3/c1-2-3-7-14-8-10-9-16-13-11(15)5-4-6-12(13)17-10/h4-6,10,14-15H,2-3,7-9H2,1H3 |
Clé InChI |
BWCPBKUPPAKDNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1COC2=C(C=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/no-structure.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)




